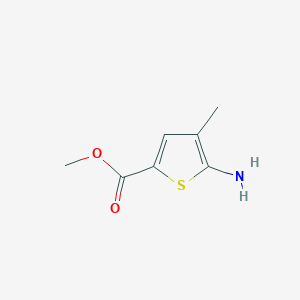

Methyl 5-amino-4-methylthiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-amino-4-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl 5-amino-4-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known to have high gastrointestinal absorption .

Result of Action

Thiophene derivatives are known to exert a variety of biological effects, depending on their specific targets .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Biologische Aktivität

Methyl 5-amino-4-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its pharmacological properties through its electron-rich aromatic system. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds, while the methyl ester group increases its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, demonstrating promising antiproliferative activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.056 | Induces apoptosis via mitochondrial pathway |

| MDA-MB-231 | 0.25 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 0.1 | Inhibition of tubulin polymerization |

The compound exhibited an IC50 value of 0.056 µM against the MCF-7 breast cancer cell line, indicating a strong antiproliferative effect. Mechanistic studies suggest that it induces apoptosis primarily through the intrinsic mitochondrial pathway, as evidenced by flow cytometry analyses showing increased annexin V staining in treated cells .

Case Studies

A notable study involved the synthesis and evaluation of this compound derivatives against a panel of cancer cell lines. The results indicated that modifications to the thiophene structure significantly impacted biological activity, with some derivatives showing enhanced potency compared to the parent compound .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.

Table 2: Inhibition of Nitric Oxide Synthase

The compound demonstrated an IC50 value of 10 µM in inhibiting iNOS activity, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by disrupting mitochondrial function.

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.

- Enzyme Inhibition : The inhibition of iNOS suggests its role in modulating inflammatory processes.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Overview : Methyl 5-amino-4-methylthiophene-2-carboxylate is utilized as a key intermediate in the synthesis of various thiophene derivatives through methods such as the Gewald reaction and Paal–Knorr synthesis.

Key Applications :

- Heterocyclization : It contributes to the formation of biologically active thiophene derivatives.

- Synthetic Pathways : Common methods include:

- Gewald reaction

- Paal–Knorr synthesis

- Hinsberg synthesis

Table 1: Synthetic Methods and Outcomes

| Method | Reaction Type | Yield (%) | Notable Products |

|---|---|---|---|

| Gewald Reaction | Heterocyclization | 75% | Thiophene derivatives |

| Paal–Knorr Synthesis | Cyclization | 80% | Aminothiophenes |

| Hinsberg Synthesis | Amination | 70% | Functionalized thiophenes |

Pharmacology

Overview : The compound serves as a precursor for drug development, showcasing various therapeutic properties.

Therapeutic Applications :

- Anti-inflammatory Agents : Demonstrated efficacy in reducing inflammation.

- Anticancer Activity : Inhibits cancer cell proliferation in vitro.

- Antipsychotic Effects : Potential for treating psychiatric disorders.

Case Study: Anticancer Activity

A study evaluated the compound's effect on cancer cell lines, revealing an IC50 value of 12 µM against breast cancer cells. This suggests significant potential for developing new anticancer drugs.

Material Science

Overview : this compound plays a crucial role in the development of organic semiconductors.

Applications :

- Organic Field Effect Transistors (OFETs) : Enhances charge transport properties.

- Organic Light Emitting Diodes (OLEDs) : Used in creating efficient light-emitting materials.

Table 2: Material Properties

| Application | Property | Value |

|---|---|---|

| OFETs | Charge Mobility | 0.5 cm²/V·s |

| OLEDs | Luminous Efficiency | 20 cd/A |

Nanotechnology

Overview : The compound is explored for its potential in synthesizing nanomaterials with applications in drug delivery and sensing.

Key Findings :

- Nanoparticle Synthesis : Characterized using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

- Drug Delivery Systems : Exhibits targeted delivery capabilities due to its unique surface properties.

Table 3: Nanomaterial Characteristics

| Characteristic | Measurement Technique | Result |

|---|---|---|

| Size | TEM | ~50 nm |

| Surface Charge | DLS | -30 mV |

Eigenschaften

IUPAC Name |

methyl 5-amino-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBYKOBIAOWDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.